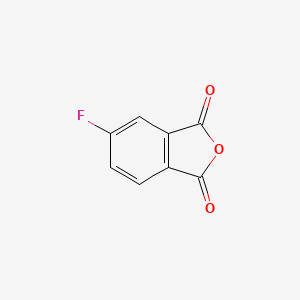

4-Fluorophthalic anhydride

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3FO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMKZAAFVWXIII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059802 | |

| Record name | 1,3-Isobenzofurandione, 5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319-03-9 | |

| Record name | 4-Fluorophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=319-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Isobenzofurandione, 5-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 319-03-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isobenzofurandione, 5-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Isobenzofurandione, 5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Isobenzofurandione, 5-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-fluoro-1,3-dihydro-2-benzofuran-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 4-Fluorophthalic Anhydride (CAS 319-03-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 4-Fluorophthalic Anhydride (B1165640). The information is curated for professionals in research and development, with a focus on providing actionable data and experimental insights.

Core Properties

4-Fluorophthalic anhydride is a solid, fluorinated aromatic anhydride that serves as a versatile building block in organic synthesis. Its properties are summarized in the tables below.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 319-03-9 | [1][2][3] |

| Molecular Formula | C₈H₃FO₃ | [1][3][4] |

| Molecular Weight | 166.11 g/mol | [1][3][4] |

| Appearance | White to almost white powder or crystals | |

| Melting Point | 75-79 °C | [3] |

| Boiling Point | 206 °C at 160 mmHg | |

| Density | 1.5 g/cm³ | [5] |

Chemical Identifiers

| Identifier | Value | Reference(s) |

| InChI | 1S/C8H3FO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3H | [3] |

| InChIKey | XVMKZAAFVWXIII-UHFFFAOYSA-N | [3] |

| SMILES | Fc1ccc2C(=O)OC(=O)c2c1 | [3] |

| MDL Number | MFCD00191363 | [3] |

Spectroscopic Data

¹H NMR Spectrum

A proton NMR spectrum for this compound has been reported.[6] The spectrum was obtained in CDCl₃.

¹H NMR (CDCl₃) Chemical Shifts: [6]

-

δ 8.076 ppm

-

δ 7.700 ppm

-

δ 7.629 ppm

Infrared (IR) Spectrum

Safety and Handling

This compound is classified as harmful and an irritant.[5] Appropriate safety precautions should be taken during handling.

Hazard Identification

-

GHS Signal Word: Danger[4]

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Recommended Personal Protective Equipment (PPE)

-

Respiratory Protection: Dust mask type N95 (US) or equivalent.

-

Eye Protection: Chemical safety goggles or face shield.

-

Hand Protection: Compatible chemical-resistant gloves.

Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound are available in the patent literature. One common method involves the fluorination of a precursor.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Key Applications and Experimental Protocols

This compound is a valuable intermediate in the synthesis of various functional molecules, including fluorescent probes and high-performance polymers.[3]

Synthesis of 4-Amino Substituted Phthalimides

This compound is a key reactant in the preparation of 4-amino substituted phthalimides, which have applications as potential fluorescent probes and bioactive compounds.[3]

Caption: Synthesis of 4-amino substituted phthalimides.

A general procedure for the synthesis of N-substituted phthalimides from phthalic anhydride and a primary amine involves refluxing the reactants in a suitable solvent like glacial acetic acid.[8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and the desired primary amine (1.0-1.1 eq) in glacial acetic acid.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol (B145695) or water) to remove residual acetic acid and unreacted starting materials, and then recrystallize from an appropriate solvent to obtain the pure N-substituted 4-fluorophthalimide.

Synthesis of Polyimides and Cardo Polymers

This compound serves as a monomer in the synthesis of high-performance polymers such as polyimides and cardo polymers.[3] The synthesis typically proceeds via a two-step polycondensation reaction.

Caption: Two-step synthesis of polyimides from this compound.

A general two-step method is widely used for preparing polyimides.[9]

Step 1: Synthesis of Poly(amic acid) (PAA)

-

In a dry, nitrogen-purged reaction vessel, dissolve an aromatic diamine in an anhydrous aprotic polar solvent (e.g., N,N-dimethylacetamide - DMAc).

-

To the stirred solution, add an equimolar amount of this compound portion-wise, maintaining the temperature at or below room temperature to control the exothermic reaction.

-

Continue stirring at room temperature for several hours to obtain a viscous poly(amic acid) solution.

Step 2: Imidization

-

Thermal Imidization: Cast the PAA solution onto a glass substrate to form a thin film. Heat the film in a programmed oven with a gradual temperature increase, typically up to 350 °C, to effect cyclodehydration and form the polyimide.[9]

-

Chemical Imidization: To the PAA solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine). Stir the mixture at room temperature for several hours. Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol, then collect and dry the polymer.[10]

Synthesis of Cardo Polymers

This compound is also utilized in the synthesis of cardo polymers, which are a class of polyimides containing bulky, cyclic side groups ("cardo" is Latin for "loop"). This is exemplified by its use in preparing 4,4′-bis(4-fluorophthalimido)diphenyl ether, a monomer for cardo polymer synthesis.[3][11] The synthesis of these specialized polyimides often follows similar polycondensation principles as described above, employing diamines with cardo structures.[11][12]

References

- 1. scbt.com [scbt.com]

- 2. clearsynth.com [clearsynth.com]

- 3. 4-氟邻苯二甲酸酐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | CAS#:319-03-9 | Chemsrc [chemsrc.com]

- 5. 319-03-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. 5-Fluoro-1,3-isobenzofurandione(319-03-9) 1H NMR spectrum [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology [mdpi.com]

- 10. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physicochemical Properties of 4-Fluorophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Fluorophthalic anhydride (B1165640). It is intended to be a valuable resource for professionals in research and development, particularly those in the fields of medicinal chemistry, polymer science, and materials science. This document details the compound's physical and spectral characteristics, provides established experimental protocols for its synthesis and analysis, and outlines its key reactive properties.

Core Physicochemical Properties

4-Fluorophthalic anhydride is a white to off-white crystalline solid that is a key building block in the synthesis of a variety of organic molecules, including pharmaceuticals, polymers, and fluorescent probes. The presence of the fluorine atom imparts unique electronic properties that can influence the reactivity and characteristics of derivative compounds.

Table 1: General and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₃FO₃ |

| Molecular Weight | 166.11 g/mol |

| CAS Number | 319-03-9 |

| Appearance | White to almost white powder/crystal |

| Melting Point | 75-79 °C |

| Boiling Point | 206 °C @ 160 mmHg |

| Solubility | Soluble in toluene; Insoluble in water. |

Spectral Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. Below are the expected characteristic spectral data based on its structure.

Table 2: FT-IR Spectral Data

| Wavenumber Range (cm⁻¹) | Assignment |

| 1860-1840 | C=O stretch (symmetric) |

| 1780-1760 | C=O stretch (asymmetric) |

| 1300-1200 | C-O-C stretch |

| 1250-1150 | C-F stretch |

| 3100-3000 | Aromatic C-H stretch |

Table 3: ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.5-8.0 | Multiplet | Aromatic Protons |

Table 4: ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| 160-165 | Carbonyl Carbons (C=O) |

| 160-165 (d, ¹JCF ≈ 250 Hz) | Carbon attached to Fluorine (C-F) |

| 115-140 | Aromatic Carbons |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound

Two primary methods for the synthesis of this compound are outlined below.

Method 1: From 4-Chlorophthalic Anhydride

This procedure involves a halogen exchange reaction.

-

Reactants: 4-Chlorophthalic anhydride and a hydrogen fluoride (B91410) complex (e.g., hydrogen fluoride pyridine (B92270) or hydrogen fluoride triethylamine).

-

Procedure:

-

In a four-necked flask under nitrogen protection, combine 100g of 4-chlorophthalic anhydride with 80-100g of a hydrogen fluoride complex.

-

Heat the stirring reaction mixture to 130-150°C.

-

Monitor the reaction progress using Gas Chromatography (GC) until the conversion of 4-chlorophthalic anhydride exceeds 98%.

-

Upon completion, pour the reaction solution into 2000-4000mL of ice water with thorough mixing to precipitate the solid product.

-

Filter the solid, wash it with ice water, and dry it under a vacuum to obtain the crude this compound.

-

For purification, dissolve the crude product in a suitable solvent like n-heptane or n-decane by heating until it melts.

-

Cool the solution to allow for recrystallization of the purified product.

-

Filter the purified solid and dry it under a vacuum.

-

Method 2: From 4-Nitrophthalic Anhydride

This method utilizes a nucleophilic aromatic substitution reaction.

-

Reactants: 4-Nitrophthalic anhydride and anhydrous potassium fluoride.

-

Procedure:

-

In a reaction vessel, combine 290g (1.5 mol) of 4-nitrophthalic anhydride and 91g (1.57 mol) of anhydrous potassium fluoride.

-

Heat the mixture under a nitrogen blanket, gradually increasing the temperature from 100°C to 230°C over 25 minutes.

-

Maintain the temperature at 230-250°C for approximately 4 hours.

-

After 2 hours, apply a vacuum (around 160 mm) to the system.

-

The product, this compound, is distilled and collected.

-

Determination of Physicochemical Properties

Standard analytical techniques are employed to determine the physicochemical properties of this compound.

-

Melting Point Determination:

-

A small, finely powdered sample of the compound is packed into a capillary tube, which is sealed at one end.

-

The capillary tube is attached to a thermometer and placed in a melting point apparatus (e.g., a Thiele tube with heating oil or a digital melting point apparatus).

-

The sample is heated slowly (1-2°C per minute) near the expected melting point.

-

The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point.

-

-

Boiling Point Determination:

-

A small amount of the liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is placed inverted into the fusion tube.

-

The assembly, along with a thermometer, is heated slowly and uniformly in a Thiele tube or on a heating block.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.

-

-

FT-IR Spectroscopy:

-

A thin solid film of the sample is prepared by dissolving a small amount of the compound in a volatile solvent (e.g., methylene (B1212753) chloride).

-

A drop of the solution is placed on a salt plate (e.g., NaCl or KBr).

-

The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.

-

The plate is then placed in the sample holder of an FT-IR spectrometer to obtain the spectrum.

-

-

NMR Spectroscopy:

-

A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The tube is placed in the NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

-

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis. The anhydride functional group is susceptible to nucleophilic attack, leading to ring-opening reactions, while the fluorine atom can influence the electronic properties and reactivity of the aromatic ring.

Key Reactions

-

Synthesis of Phthalamides: It reacts with sources of ammonia, such as urea (B33335), to form 4-fluorophthalamide (B3055579). This reaction typically proceeds by heating the anhydride with urea in a solvent-free process.

-

Synthesis of Phthalimides: It is a crucial reactant in the preparation of various substituted phthalimides. For example, it reacts with C-pyridin-3-yl-methylamine to produce 5-fluoro-2-pyridin-3-ylmethyl-isoindole-1,3-dione.

-

Polymer Synthesis: this compound is used in the synthesis of high-performance polymers like polyimides and polyetherimides. It can be used to prepare monomers such as 4,4′-bis(4-fluorophthalimido)diphenyl ether, which is then used in nucleophilic substitution polymerization reactions to create cardo polymers.

Synthetic Workflow Example: Synthesis of 4-Fluorophthalamide

The following diagram illustrates the workflow for the synthesis of 4-fluorophthalamide from this compound and urea.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

-

Signal Word: Danger

-

Hazard Statements:

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, eye protection, and face protection.

-

Use a dust mask (type N95 or equivalent).

-

Conclusion

This compound is a valuable reagent with well-defined physicochemical properties. Its utility in the synthesis of advanced materials, including high-performance polymers and functional organic molecules, makes it a compound of significant interest to the scientific and industrial research communities. A thorough understanding of its properties, synthetic routes, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in research and development.

An In-Depth Technical Guide to the Synthesis of 4-Fluorophthalic Anhydride from 4-Nitrophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-fluorophthalic anhydride (B1165640) from 4-nitrophthalic anhydride. The primary synthetic route detailed is the nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern fluorine chemistry. This document outlines the fundamental reaction, presents detailed experimental protocols, summarizes key quantitative data, and provides visual diagrams to elucidate the chemical pathway and experimental workflow.

Introduction and Reaction Overview

The transformation of 4-nitrophthalic anhydride to 4-fluorophthalic anhydride is a classic example of a Halex reaction, which is a specific type of nucleophilic aromatic substitution. In this reaction, the nitro group (-NO2), which is a strong electron-withdrawing group, activates the aromatic ring for nucleophilic attack. The fluoride (B91410) ion (F-), typically from a salt like potassium fluoride (KF), acts as the nucleophile, displacing the nitro group.

The use of aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) can facilitate this reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the fluoride anion.[1] These solvents often allow the reaction to proceed at lower temperatures and with shorter reaction times.[1] In some cases, the reaction can also be carried out in the absence of a solvent at elevated temperatures.

Chemical Reaction Pathway

The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The key steps involve the attack of the fluoride ion on the carbon atom bearing the nitro group, followed by the departure of the nitrite (B80452) ion.

Quantitative Data Summary

The following tables summarize the quantitative data from various experimental conditions for the synthesis of this compound.

Table 1: Reaction Conditions and Yields

| Starting Material | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 4-Nitrophthalic Anhydride | Anhydrous Potassium Fluoride | None | 235-240 | - | - | [1] |

| 4-Nitrophthalic Anhydride | Anhydrous Potassium Fluoride | Dimethyl Sulfoxide (DMSO) | 142 | 35 min | ~35% | [1] |

| 4-Nitrophthalic Anhydride | Anhydrous Potassium Fluoride | Acetonitrile, Dibenzo-18-crown-6 | 82 (reflux) | 43 hours | 42% | [1] |

| 4-Nitrophthalic Anhydride | Anhydrous Potassium Fluoride | None | 190-195 | ~75 min | ~65% | [2] |

Table 2: Molar Ratios of Reactants

| Experiment | 4-Nitrophthalic Anhydride (moles) | Anhydrous Potassium Fluoride (moles) | Molar Ratio (Anhydride:Fluoride) | Reference |

| Solvent-Free | 0.052 | 0.114 | 1 : 2.2 | [1] |

| DMSO | 0.0174 | 0.036 | 1 : 2.1 | [1] |

| Acetonitrile/Crown Ether | 0.016 | - | - | [1] |

| Solvent-Free (Paper) | - | ~3x molar excess | 1 : 3 | [2] |

Experimental Protocols

The following are detailed experimental protocols based on cited literature.

Protocol 1: Solvent-Free Synthesis

-

Reactants:

-

4-Nitrophthalic Anhydride: 9.944 grams (0.052 mol)

-

Anhydrous Potassium Fluoride: 6.618 grams (0.114 mol)

-

-

Procedure:

-

Combine 4-nitrophthalic anhydride and anhydrous potassium fluoride in a reaction vessel.

-

Mix the reactants thoroughly for several seconds.

-

Fit the reaction vessel with a distilling head, receiver, and a nitrogen inlet.

-

Heat the reaction mixture under a nitrogen blanket, increasing the temperature by approximately 2°C per minute until it reaches 225°C.

-

Maintain the temperature at 235-240°C to facilitate the reaction.[1]

-

Protocol 2: Synthesis in Dimethyl Sulfoxide (DMSO)

-

Reactants:

-

4-Nitrophthalic Anhydride: 3.35 grams (0.0174 mol)

-

Anhydrous Potassium Fluoride: 2.83 grams (0.036 mol)

-

Dry Dimethyl Sulfoxide: 8 mL

-

-

Procedure:

-

In a reaction vessel equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine 4-nitrophthalic anhydride, anhydrous potassium fluoride, and dry dimethyl sulfoxide.

-

Place the reaction vessel in an oil bath preheated to 142°C.

-

Stir the reaction mixture at this temperature for approximately 35 minutes. VPC analysis indicated the reaction was complete after about 20 minutes.

-

After cooling to room temperature, pour the reaction mixture into dilute aqueous hydrochloric acid.

-

Extract the product with ethyl acetate (B1210297).

-

Distill the extract to obtain this compound. The reported yield is approximately 35%.[1]

-

Protocol 3: Synthesis in Acetonitrile with a Crown Ether Catalyst

-

Reactants:

-

4-Nitrophthalic Anhydride: 3.011 grams (0.016 mol)

-

Anhydrous Potassium Fluoride: 2.0 grams (0.034 mol)

-

Dibenzo-18-crown-6: 0.25 grams

-

Dry Acetonitrile: 10 mL

-

-

Procedure:

-

In a reaction vessel, combine anhydrous potassium fluoride, dibenzo-18-crown-6, and dry acetonitrile.

-

Reflux this mixture at approximately 82°C for 30 minutes.

-

Add the 4-nitrophthalic anhydride to the mixture and continue to reflux for an additional 43 hours.

-

After cooling to room temperature, add methylene (B1212753) chloride to the reaction mixture and filter to remove solid material.

-

Concentrate the filtrate under vacuum to yield the crude product.

-

For purification, dissolve the material in aqueous potassium hydroxide, extract with ethyl acetate to remove the crown ether, and then acidify with hydrochloric acid to a pH of 1.

-

Extract the acidified solution with ethyl acetate to obtain pure 4-fluorophthalic acid, which can be dehydrated to yield this compound. The reported yield is 42%.[1]

-

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Conclusion

The synthesis of this compound from 4-nitrophthalic anhydride via a Halex reaction is a well-established and versatile method. The reaction can be performed under various conditions, with or without a solvent, to yield the desired product. The choice of solvent and reaction temperature can significantly impact the reaction time and overall yield. This guide provides the necessary data and protocols to assist researchers in the successful synthesis and purification of this important fluorinated building block.

References

Synthesis via Nucleophilic Aromatic Substitution of 4-Nitrophthalic Anhydride

An In-depth Technical Guide to the Synthesis of 4-Fluorophthalic Anhydride (B1165640)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 4-Fluorophthalic Anhydride (C₈H₃FO₃), a critical building block in the synthesis of high-performance polymers, pharmaceuticals, and other advanced materials.[1] The presence of the fluorine atom imparts unique properties, such as enhanced metabolic stability and binding affinity in drug candidates, making its efficient synthesis a topic of significant interest.[2] This document details the core reaction mechanisms, provides step-by-step experimental protocols, and presents quantitative data for the key manufacturing processes.

One of the most direct and established methods for synthesizing this compound is through the reaction of 4-Nitrophthalic anhydride with an anhydrous alkali metal fluoride (B91410), typically potassium fluoride (KF).[3] This reaction, often referred to as a Halex (Halogen Exchange) reaction, proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The strong electron-withdrawing nature of the nitro group and the anhydride functionality activates the aromatic ring, facilitating the displacement of the nitro group by the fluoride ion.

The reaction is typically carried out at elevated temperatures, and the use of aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can increase the reaction rate and allow for lower temperatures.[3]

Caption: Nucleophilic Aromatic Substitution (SNAr) pathway for this compound synthesis.

Experimental Protocols

Protocol 1: Solvent-Free Synthesis [3]

-

Reactant Preparation: In a suitable reaction vessel, combine 290 grams (1.5 mol) of 4-nitrophthalic anhydride and 91 grams (1.57 mol) of anhydrous potassium fluoride.

-

Reaction: Thoroughly mix the reactants. The vessel is then fitted with a distilling head and receiver.

-

Heating: Under a nitrogen blanket, heat the mixture from 100°C to 230°C over a 25-minute period. Maintain the temperature between 230-250°C for approximately 4 hours.

-

Product Isolation: After 2 hours of heating, apply a vacuum (approx. 160 mm Hg). The product, this compound, will distill and can be collected in the receiver over the next 2 hours.

Protocol 2: Synthesis with Solvent [3]

-

Reactant Preparation: In a reaction vessel, combine 4-nitrophthalic anhydride, a slight molar excess of anhydrous potassium fluoride, and dry dimethyl sulfoxide (DMSO).

-

Reaction: Place the vessel in an oil bath and heat to approximately 142°C with stirring.

-

Monitoring: The reaction progress can be monitored by VPC (Vapor Phase Chromatography). The reaction is typically complete within 20-35 minutes.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into dilute aqueous hydrochloric acid.

-

Extraction and Isolation: Extract the product with ethyl acetate. The final product can be isolated by distillation.

Quantitative Data

| Method | Starting Material | Reagent | Temperature (°C) | Time (h) | Solvent | Yield (%) | Purity (%) | Reference |

| Protocol 1 | 4-Nitrophthalic anhydride | Anhydrous KF | 230-250 | 4 | None | 60 | >97 | [3] |

| Protocol 2 | 4-Nitrophthalic anhydride | Anhydrous KF | 142 | ~0.5 | DMSO | ~35 | N/A | [3] |

| Catalyst Use | 4-Nitrophthalic anhydride | Anhydrous KF | 75-200 | N/A | Acetonitrile & Crown Ether | 42 (as acid) | N/A | [3] |

Synthesis via Halogen Exchange of 4-Chlorophthalic Anhydride

An alternative route involves the halogen exchange of 4-chlorophthalic anhydride. This method replaces the chlorine atom with fluorine, which can be advantageous due to the different reactivity and availability of the starting material. Fluorinating agents such as potassium fluoride or hydrogen fluoride-amine complexes can be used.[1][4]

Caption: Halogen Exchange (Halex) reaction for the synthesis of this compound.

Experimental Protocol

Protocol 3: Using a Hydrogen Fluoride Complex [4]

-

Reactant Preparation: Combine 4-chlorophthalic anhydride and a hydrogen fluoride alkaline organic complex (e.g., hydrogen fluoride pyridine (B92270) complex) in a mass ratio of approximately 1:0.8 to 1:1.1.

-

Reaction: Heat the reaction mixture to a temperature between 120°C and 160°C.

-

Monitoring: Monitor the reaction until the conversion of 4-chlorophthalic anhydride exceeds 98.0%.

-

Isolation of Crude Product: Terminate the reaction and cool the solution to induce crystallization. The crude product is then collected by filtration, washed, and dried.

-

Purification: The crude this compound is dissolved in a solvent such as n-heptane by heating. The pure product is then obtained by cooling for recrystallization, followed by filtration and drying.

Quantitative Data

| Method | Starting Material | Reagent | Temperature (°C) | Solvent (Purification) | Yield (%) | Purity (%) | Reference |

| Protocol 3 | 4-Chlorophthalic anhydride | HF alkaline organic complex | 100-180 | n-Heptane, etc. | up to 84.5 | >97.9 | [4] |

Synthesis via Dehydration of 4-Fluorophthalic Acid

This compound can also be prepared by the dehydration of 4-fluorophthalic acid. This is a standard reaction for forming cyclic anhydrides from their corresponding dicarboxylic acids. The process involves heating the diacid, often with a dehydrating agent like acetic anhydride, to facilitate the intramolecular elimination of a water molecule.[3][5] This method is sometimes used as a final step after a synthesis that yields the diacid.[3]

Caption: Dehydration of 4-Fluorophthalic acid to form the corresponding anhydride.

General Experimental Protocol

-

Reactant Preparation: Place 4-fluorophthalic acid in a reaction flask.

-

Dehydration: Add a dehydrating agent, such as acetic anhydride, or heat the acid above its melting point.

-

Reaction: Reflux the mixture until the conversion to the anhydride is complete.

-

Isolation: The product can be isolated by distillation or recrystallization after removing the dehydrating agent and any byproducts.

General Experimental and Purification Workflow

The overall process for synthesizing and purifying this compound typically follows a standardized laboratory workflow, encompassing reaction setup, monitoring, product isolation, and final purification.

Caption: General laboratory workflow for the synthesis and purification of this compound.

References

- 1. This compound 97 319-03-9 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. US3956321A - Preparation of this compound - Google Patents [patents.google.com]

- 4. CN103044371B - Method for preparing this compound - Google Patents [patents.google.com]

- 5. 4,5-Difluorophthalic Acid|Research Fluorinated Building Block [benchchem.com]

Spectroscopic Analysis of 4-Fluorophthalic Anhydride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize 4-Fluorophthalic anhydride (B1165640), a key building block in the synthesis of advanced polymers and pharmaceutical intermediates. This document details the principles of each analytical method, provides expected spectral data, and outlines detailed experimental protocols.

Introduction

4-Fluorophthalic anhydride (C₈H₃FO₃, Molar Mass: 166.11 g/mol , CAS: 319-03-9) is an aromatic anhydride containing a fluorine substituent on the benzene (B151609) ring. This fluorine atom imparts unique properties to the molecule and its derivatives, influencing reactivity, solubility, and thermal stability. Accurate spectroscopic characterization is paramount for quality control, reaction monitoring, and understanding the structure-property relationships of materials derived from it. This guide covers the application of Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS) in the analysis of this compound.

Vibrational Spectroscopy: FT-IR and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a "fingerprint" based on its functional groups and overall structure.

FT-IR Spectroscopy

Principles: Infrared radiation is absorbed by a molecule at frequencies corresponding to its natural vibrational modes. In this compound, key vibrations include the stretching of the carbonyl (C=O) groups, C-O-C stretching of the anhydride ring, C-F stretching, and aromatic C-H and C=C bond vibrations. Cyclic anhydrides characteristically exhibit two distinct C=O stretching bands due to symmetric and asymmetric stretching.[1]

Data Interpretation:

-

C=O Stretching: As a cyclic anhydride, this compound is expected to show two strong absorption bands in the carbonyl region. For unsaturated cyclic anhydrides, these typically appear between 1860-1840 cm⁻¹ (symmetric) and 1780-1760 cm⁻¹ (asymmetric). The lower-wavenumber peak is generally more intense in cyclic anhydrides.[1]

-

C-O-C Stretching: A strong band corresponding to the anhydride C-O-C stretching is expected in the 1300-1000 cm⁻¹ region.[1]

-

Aromatic C=C Stretching: Medium intensity bands are expected in the 1600-1450 cm⁻¹ region.

-

C-F Stretching: A strong absorption due to the C-F bond is anticipated in the 1300-1100 cm⁻¹ range.

-

Aromatic C-H Stretching: Weak to medium bands are expected just above 3000 cm⁻¹.

Quantitative Data (Predicted):

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3100 - 3050 | Medium |

| Symmetric C=O Stretch | ~1850 | Strong |

| Asymmetric C=O Stretch | ~1770 | Very Strong |

| Aromatic C=C Stretch | ~1610, 1500 | Medium |

| C-F Stretch | ~1250 | Strong |

| C-O-C Stretch (Anhydride) | ~1280, 1050 | Strong |

| Aromatic C-H Out-of-Plane Bending | ~850 | Strong |

Raman Spectroscopy

Principles: Raman spectroscopy measures the inelastic scattering of monochromatic light. It provides complementary information to FT-IR, as it is particularly sensitive to non-polar bonds and symmetric vibrations.

Data Interpretation:

-

Aromatic Ring Vibrations: The aromatic ring breathing modes are typically strong in the Raman spectrum.

-

C=O Stretching: The symmetric C=O stretch may be more prominent in the Raman spectrum compared to the asymmetric stretch.

-

C-F Bond: The C-F stretching vibration will also be Raman active.

Quantitative Data (Predicted):

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3080 | Medium |

| C=O Stretch | ~1770 | Medium |

| Ring Breathing | ~1600 | Strong |

| C-F Stretch | ~1250 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.

¹H NMR Spectroscopy

Principles: ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. Chemical shifts are influenced by the electron density around the proton, and spin-spin coupling provides information about adjacent protons. For phthalic anhydride, the aromatic protons typically appear as a multiplet in the downfield region.[3]

Data Interpretation: The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three aromatic protons. The fluorine atom will cause splitting of the signals of the nearby protons (H-F coupling).

Quantitative Data (Predicted in CDCl₃):

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.5 - 7.7 | dd | J(H-H) ≈ 8, J(H-F) ≈ 4 |

| H-5 | ~7.3 - 7.5 | ddd | J(H-H) ≈ 8, 8, J(H-F) ≈ 8 |

| H-6 | ~7.9 - 8.1 | dd | J(H-H) ≈ 8, J(H-F) ≈ 2 |

¹³C NMR Spectroscopy

Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are sensitive to the electronic environment and hybridization of the carbon atoms.

Data Interpretation: The ¹³C NMR spectrum of this compound is expected to show eight distinct signals for the eight carbon atoms. The carbonyl carbons will be the most downfield. The carbon directly bonded to the fluorine atom will show a large C-F coupling constant.

Quantitative Data (Predicted in CDCl₃):

| Carbon Assignment | Chemical Shift (δ, ppm) | Coupling Constant (¹JCF, Hz) |

| C=O | ~162, ~160 | - |

| C-F | ~165 | ~250-270 |

| C-H | ~128 | - |

| C-H | ~120 | - |

| C-H | ~115 | - |

| Quaternary C | ~135 | - |

| Quaternary C | ~125 | - |

¹⁹F NMR Spectroscopy

Principles: ¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The chemical shifts are highly sensitive to the electronic environment.[4]

Data Interpretation: The ¹⁹F NMR spectrum of this compound will show a single signal for the fluorine atom. This signal will be split by the neighboring protons. The chemical shift will be indicative of a fluorine atom attached to an aromatic ring.

Quantitative Data (Predicted in CDCl₃, referenced to CFCl₃):

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Ar-F | ~ -105 to -115 | m |

Mass Spectrometry (MS)

Principles: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation.

Data Interpretation: The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 166. The fragmentation pattern is expected to involve the loss of CO and CO₂ from the anhydride moiety. A key fragment would likely be the benzoyl cation derivative. For phthalate (B1215562) metabolites, a common fragment ion is observed at m/z 147, corresponding to the deprotonated o-phthalic anhydride ion.[5]

Predicted Fragmentation Pattern:

| m/z | Possible Fragment Ion |

| 166 | [C₈H₃FO₃]⁺ (M⁺) |

| 138 | [M - CO]⁺ |

| 122 | [M - CO₂]⁺ |

| 94 | [C₅H₃FO]⁺ |

| 95 | [C₆H₄F]⁺ |

| 75 | [C₅H₄F]⁺ |

Experimental Protocols

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Preparation: Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Raman Spectroscopy

-

Instrument Preparation: Calibrate the spectrometer using a known standard (e.g., silicon).

-

Sample Preparation: Place a small amount of solid this compound into a glass vial or onto a microscope slide.

-

Data Acquisition: Focus the laser onto the sample. Set the laser power, exposure time, and number of accumulations to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

Data Processing: Process the raw data to remove background fluorescence and cosmic rays.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H and ¹⁹F NMR, and 50-100 mg for ¹³C NMR.

-

Dissolution: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence.

-

For ¹⁹F NMR, use a standard pulse sequence, often with proton decoupling.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Applications and Workflow Visualization

This compound is a versatile monomer used in the synthesis of high-performance polymers like polyimides and as a precursor for fluorescent probes.[6]

Synthesis of 4-Amino Substituted Phthalimides

This compound can be used in a one-step synthesis to produce 4-amino substituted phthalimides, which have applications as fluorescent probes.[6]

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. spectrabase.com [spectrabase.com]

- 3. What is phthalic anhydride h nmr analysis? - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient one-step synthesis of 4-amino substituted phthalimides and evaluation of their potential as fluorescent probes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Fluorophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorophthalic anhydride (B1165640) is a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals, polymers, and fluorescent probes. The introduction of a fluorine atom into the phthalic anhydride framework can significantly alter the molecule's chemical reactivity, physical properties, and biological activity. A thorough understanding of its molecular structure and conformational preferences is therefore crucial for its effective application in research and development. This technical guide provides a comprehensive overview of the molecular structure of 4-Fluorophthalic anhydride, drawing upon fundamental chemical principles and outlining the experimental and computational methodologies required for its detailed characterization. While a definitive single-crystal X-ray structure has not been publicly reported, this guide presents a theoretical model and discusses the expected structural parameters and spectroscopic signatures.

Molecular Structure

This compound consists of a benzene (B151609) ring fused to a five-membered anhydride ring. A fluorine atom is substituted at the 4-position of the benzene ring. The molecule is largely planar due to the aromaticity of the benzene ring and the conjugated system of the anhydride.

Predicted Molecular Geometry

In the absence of experimental crystallographic data, the molecular geometry of this compound can be predicted using computational chemistry methods. A likely conformation would feature a nearly planar arrangement of all atoms. The bond lengths and angles presented in Table 1 are theoretical values based on related structures and general principles of organic chemistry.

Table 1: Predicted Molecular Geometry of this compound

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-F | ~1.35 |

| C=O (anhydride) | ~1.20 |

| C-O (anhydride) | ~1.38 |

| C-C (aromatic) | ~1.39 - 1.41 |

| C-C (anhydride) | ~1.48 |

| **Bond Angles (°) ** | |

| C-C-F | ~119 |

| O=C-O | ~125 |

| C-O-C (anhydride) | ~110 |

| C-C=O | ~128 |

| C-C-C (aromatic) | ~120 |

| Dihedral Angles (°) | |

| Benzene Ring | ~0 (planar) |

| Anhydride Ring | ~0 (planar) |

Note: These are estimated values. Experimental determination is required for definitive data.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of this compound and for providing insights into its electronic and vibrational structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of the fluorine atom.

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The coupling patterns (doublet, doublet of doublets) and chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and anhydride groups.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the eight carbon atoms. The chemical shifts of the carbonyl carbons will be in the characteristic downfield region for anhydrides. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, providing a sensitive probe of the local electronic environment.

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | 7.0 - 8.0 | d, dd | J(H,H), J(H,F) |

| ¹³C | 110 - 170 | s, d | J(C,F) |

| ¹⁹F | -100 to -120 | m | J(F,H) |

Note: Predicted values are based on analogous compounds. Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule, providing a characteristic fingerprint. The most prominent features in the IR spectrum of this compound are the symmetric and asymmetric stretching vibrations of the two carbonyl groups in the anhydride ring.

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1850 | Strong | Asymmetric C=O Stretch |

| ~1770 | Strong | Symmetric C=O Stretch |

| ~1600 | Medium | Aromatic C=C Stretch |

| ~1250 | Strong | C-O-C Stretch |

| ~1100 | Medium | C-F Stretch |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the fluorination of a suitable precursor, such as 4-chlorophthalic anhydride.

Protocol: Fluorination of 4-Chlorophthalic Anhydride

-

Reactants: 4-chlorophthalic anhydride, potassium fluoride (B91410) (anhydrous), and a high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide or sulfolane).

-

Procedure:

-

Dry all glassware thoroughly.

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophthalic anhydride and a molar excess of anhydrous potassium fluoride.

-

Add the solvent and heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or sublimation.

-

-

Characterization: Confirm the identity and purity of the product using melting point determination, NMR spectroscopy, and IR spectroscopy.

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray crystallography is essential for the definitive determination of the molecular structure.

Protocol: Single Crystal Growth

-

Solvent Selection: Screen various solvents and solvent mixtures (e.g., toluene, ethyl acetate, hexane, ethanol) to find a system where this compound has moderate solubility.

-

Methods:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Create a saturated solution of the compound in one solvent and place it in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent will induce crystallization.

-

Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

-

-

Crystal Selection: Select a well-formed, clear crystal of appropriate size for mounting on the diffractometer.

Molecular Structure Visualization

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Logical Workflow for Structural Elucidation

The comprehensive characterization of this compound follows a logical progression of experimental and computational techniques.

Caption: Workflow for the structural elucidation of this compound.

Conclusion

This compound is a valuable synthetic building block whose utility is enhanced by the presence of the fluorine substituent. While a complete, experimentally determined three-dimensional structure is not yet available in the public domain, this guide has provided a robust theoretical framework for understanding its molecular characteristics. The outlined experimental protocols for synthesis, purification, and characterization provide a clear path for researchers to obtain the necessary empirical data. Further investigation, particularly through single-crystal X-ray diffraction and advanced computational studies, will be invaluable in fully elucidating the subtle structural and conformational nuances of this important molecule, thereby enabling its more rational design and application in the development of new materials and therapeutics.

A Comprehensive Technical Guide to the Solubility of 4-Fluorophthalic Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 4-Fluorophthalic Anhydride (B1165640)

| Property | Value | Reference |

| CAS Number | 319-03-9 | [1] |

| Molecular Formula | C₈H₃FO₃ | [1] |

| Molecular Weight | 166.11 g/mol | [1] |

| Melting Point | 74-79 °C | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| General Solubility | Soluble in toluene (B28343) and sodium hydroxide.[1] |

Quantitative Solubility Data (Reference: 4-Chlorophthalic Anhydride)

Due to the limited availability of quantitative solubility data for 4-Fluorophthalic anhydride, the following table presents the mole fraction solubility (x₁) of the structurally similar 4-chlorophthalic anhydride in various organic solvents at different temperatures. This data provides a strong starting point for solvent selection and for designing solubility experiments for this compound. The solubility was determined using a static method.[4][5][6]

| Temperature (K) | tert-Amyl Alcohol | Carbon Tetrachloride | Cyclohexane | Methanol | Methyl Acetate | Acetonitrile |

| 283.15 | 0.0458 | 0.0331 | 0.0036 | 0.0195 | 0.1033 | 0.0528 |

| 288.15 | 0.0542 | 0.0396 | 0.0044 | 0.0233 | 0.1197 | 0.0621 |

| 293.15 | 0.0641 | 0.0473 | 0.0053 | 0.0279 | 0.1385 | 0.0729 |

| 298.15 | 0.0757 | 0.0565 | 0.0064 | 0.0334 | 0.1601 | 0.0855 |

| 303.15 | 0.0893 | 0.0674 | 0.0077 | 0.0399 | 0.1848 | 0.1001 |

| 308.15 | 0.1054 | 0.0804 | 0.0093 | 0.0477 | 0.2131 | 0.1171 |

| 313.15 | 0.1243 | 0.0958 | 0.0112 | 0.0570 | 0.2455 | 0.1368 |

| 318.15 | 0.1466 | 0.1141 | 0.0135 | 0.0681 | 0.2827 | 0.1598 |

| 323.15 | 0.1730 | 0.1359 | 0.0163 | 0.0813 | 0.3254 | 0.1867 |

| 328.15 | 0.2042 | 0.1619 | 0.0197 | 0.0971 | 0.3744 | 0.2184 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent using the isothermal equilibrium method.[7][8][9][10]

1. Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Constant temperature water bath with a controller (±0.1 °C)

-

Calibrated digital thermometer

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Pre-weighed glass vials with airtight caps

-

Analytical balance (±0.0001 g)

-

Vacuum oven

2. Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in the jacketed glass vessel. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Place the vessel in the constant temperature water bath set to the desired temperature. Stir the mixture continuously to facilitate dissolution and ensure the system reaches solid-liquid equilibrium. The time required to reach equilibrium can vary and should be determined experimentally (typically 24-72 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured solubility is constant.

-

Phase Separation and Sampling: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for a predetermined period (e.g., 2-4 hours) while maintaining the constant temperature. Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter to avoid any solid particles.

-

Gravimetric Analysis: Transfer the collected sample into a pre-weighed, labeled glass vial and seal it immediately to prevent solvent evaporation. Weigh the vial containing the saturated solution to determine the total mass of the solution.

-

Solvent Evaporation: Place the open vial in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Dry the sample to a constant weight.

-

Data Calculation: After complete evaporation of the solvent, weigh the vial containing the solid residue. The mass of the dissolved this compound and the mass of the solvent can then be determined by subtraction. The solubility can be expressed in various units, such as grams of solute per 100 g of solvent or mole fraction.

3. Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

This compound is moisture-sensitive; handle it under a dry atmosphere where possible.[3]

-

Refer to the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.

Visualization of the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for determining the solubility of this compound.

References

- 1. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | CAS#:319-03-9 | Chemsrc [chemsrc.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Item - Solubilities of 3âChlorophthalic Anhydride and 4âChlorophthalic Anhydride in Different Pure Solvents - American Chemical Society - Figshare [acs.figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scribd.com [scribd.com]

In-Depth Technical Guide to 4-Fluorophthalic Anhydride: Reactivity and Chemical Stability

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-fluorophthalic anhydride (B1165640), a key building block in the synthesis of advanced polymers, pharmaceuticals, and functional materials. The strategic placement of a fluorine atom on the phthalic anhydride scaffold significantly influences its reactivity and the properties of its derivatives, making it a molecule of considerable interest in various fields of chemical research and development.

Core Properties and Chemical Stability

4-Fluorophthalic anhydride (CAS RN: 319-03-9) is a white to almost white crystalline solid.[1] Its fundamental physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₃FO₃ | [1] |

| Molecular Weight | 166.11 g/mol | [1] |

| Melting Point | 76.0 to 80.0 °C | [1] |

| Boiling Point | 206 °C at 160 mmHg | [1] |

| Appearance | White to Almost white powder to crystal | [1] |

| Solubility | Soluble in Toluene | [1] |

Chemical Stability and Handling

Thermal decomposition of this compound under fire conditions can generate hazardous products, including carbon oxides and hydrogen fluoride.[2]

Reactivity Profile

The reactivity of this compound is centered around the two electrophilic carbonyl carbons of the anhydride ring. The presence of the electron-withdrawing fluorine atom at the 4-position is expected to enhance the electrophilicity of the carbonyl carbons compared to unsubstituted phthalic anhydride, making it more susceptible to nucleophilic attack.

Reactions with Nucleophiles

This compound readily reacts with a variety of nucleophiles, including amines, alcohols, and water, leading to the opening of the anhydride ring. This reactivity is the basis for its widespread use in the synthesis of a diverse range of compounds.

A general workflow for the reaction of this compound with a generic nucleophile (Nu-H) is depicted below. The initial attack of the nucleophile on one of the carbonyl carbons leads to a tetrahedral intermediate, which then collapses to form a ring-opened product. Depending on the nature of the nucleophile and the reaction conditions, this initial product can undergo further transformations.

Caption: General workflow for the nucleophilic addition to this compound.

Key Synthetic Applications and Experimental Protocols

This compound is a versatile reagent used in the synthesis of a variety of important chemical entities. Below are some key applications with detailed experimental protocols.

Synthesis of Polyimides

Fluorinated polyimides are high-performance polymers known for their excellent thermal stability, chemical resistance, and dielectric properties. This compound can be used as a monomer in the synthesis of these materials. The general approach involves a two-step process: formation of a poly(amic acid) (PAA) intermediate, followed by chemical or thermal imidization.

This protocol is a general procedure adapted from the synthesis of polyimides using fluorinated dianhydrides.[2][5]

Step 1: Poly(amic acid) Synthesis

-

In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve the chosen diamine in an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide - DMAc).

-

Slowly add an equimolar amount of this compound to the solution at room temperature.

-

Continue stirring the reaction mixture under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.

Step 2: Imidization (Chemical or Thermal)

-

Chemical Imidization:

-

To the poly(amic acid) solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine).

-

Stir the mixture at room temperature for several hours.

-

Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol (B129727) or water.

-

Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum.

-

-

Thermal Imidization:

-

Cast the poly(amic acid) solution onto a glass substrate to form a thin film.

-

Heat the film in a programmable oven with a staged heating profile (e.g., 100 °C for 1 hour, 200 °C for 1 hour, and 300 °C for 1 hour) to induce cyclodehydration and form the polyimide.

-

Caption: Experimental workflow for the synthesis of polyimides from this compound.

Synthesis of 4-Amino Substituted Phthalimides

4-Amino substituted phthalimides are valuable scaffolds in medicinal chemistry and are also used as fluorescent probes. This compound can serve as a starting material for these compounds, where the fluorine atom is subsequently displaced by an amine. However, a more direct approach to related structures involves the reaction of the anhydride with primary amines.

The following is a general procedure for the synthesis of N-substituted phthalimides from phthalic anhydride and a primary amine, which can be adapted for this compound.[6]

-

In a round-bottom flask, dissolve this compound and an equimolar amount of the desired primary amine in glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted 4-fluorophthalimide.

Role in Drug Development

The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[7] It allows for the incorporation of a fluorinated phthalimide (B116566) or related moiety into a larger molecular structure.

Quantitative Reactivity Data (Comparative)

Table 2: Comparative Reactivity and Stability (Qualitative)

| Compound | Reactivity towards Nucleophiles | Stability to Hydrolysis |

| Phthalic Anhydride | Baseline | Susceptible |

| This compound | Expected to be higher than phthalic anhydride | Susceptible, likely faster hydrolysis than phthalic anhydride |

| 4-Nitrophthalic Anhydride | Higher than phthalic anhydride | More susceptible to hydrolysis |

This table is based on general principles of organic chemistry, where electron-withdrawing groups increase the electrophilicity of the carbonyl carbons.

Conclusion

This compound is a reactive and versatile chemical intermediate with significant applications in polymer science and medicinal chemistry. Its enhanced reactivity, a consequence of the fluorine substituent, makes it an attractive building block for the synthesis of high-performance materials and complex organic molecules. Proper handling and storage are crucial to maintain its chemical integrity due to its moisture sensitivity. The provided experimental protocols offer a starting point for researchers to utilize this valuable compound in their synthetic endeavors. Further quantitative studies on its reactivity and stability would be highly beneficial for optimizing reaction conditions and expanding its applications.

References

4-Fluorophthalic Anhydride: A Versatile Building Block in Advanced Material Science and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Fluorophthalic anhydride (B1165640), a fluorinated aromatic anhydride, has emerged as a critical building block in the synthesis of high-performance polymers, functional materials, and pharmaceutical intermediates. The incorporation of a fluorine atom onto the phthalic anhydride backbone imparts unique physicochemical properties to the resulting molecules, including enhanced thermal stability, improved solubility, and altered electronic characteristics. This technical guide provides a comprehensive review of the applications of 4-Fluorophthalic anhydride, with a focus on its utility in polymer chemistry, as a precursor for fluorescent probes, and as an intermediate in the synthesis of bioactive molecules. Detailed experimental protocols, tabulated quantitative data, and visualized reaction workflows are presented to facilitate its application in research and development.

I. High-Performance Fluorinated Polyimides

This compound is a key monomer in the synthesis of fluorinated polyimides, a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and dielectric properties.[1][2] The fluorine substituent enhances the solubility of the typically intractable polyimides and can improve their optical transparency.[1][3]

A. Synthesis of Fluorinated Polyimides

The synthesis of polyimides from this compound typically proceeds via a two-step polycondensation reaction with various aromatic diamines.[2][4] The first step involves the formation of a poly(amic acid) intermediate, which is subsequently converted to the final polyimide through thermal or chemical imidization.[5] A more environmentally friendly hydrothermal synthesis approach has also been developed.[5]

Experimental Protocol: Two-Step Polycondensation for Polyimide Synthesis [2]

-

Poly(amic acid) Formation: In a dry, nitrogen-purged flask, an equimolar amount of an aromatic diamine (e.g., 4,4'-oxydianiline) is dissolved in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc).

-

This compound is then added portion-wise to the stirred solution at room temperature.

-

The reaction is continued for several hours to yield a viscous poly(amic acid) solution.

-

Imidization:

-

Thermal Imidization: The poly(amic acid) solution is cast onto a glass plate and heated in a stepwise manner to high temperatures (typically up to 300-350 °C) to effect cyclodehydration.[5]

-

Chemical Imidization: A dehydrating agent, such as acetic anhydride, and a catalyst, like pyridine, are added to the poly(amic acid) solution at room temperature. The resulting polyimide is then precipitated in a non-solvent like methanol (B129727) or water.[4]

-

B. Properties of this compound-Based Polyimides

The properties of the resulting polyimides are highly dependent on the structure of the diamine comonomer. The fluorine atom in the dianhydride moiety generally leads to polymers with lower dielectric constants and improved solubility compared to their non-fluorinated analogs.[1]

| Dianhydride | Diamine | Yield (%) | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td, °C) | Solubility |

| This compound | 4,4'-Oxydianiline (ODA) | >95 | 260-280 | >500 | Soluble in DMAc, NMP |

| This compound | 2,2-bis(4-aminophenyl)hexafluoropropane (6F-diamine) | >95 | 270-290 | >520 | Soluble in common organic solvents |

| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 4,4'-Oxydianiline (ODA) | >95 | 260 | 534 | Soluble in DMAc, NMP |

| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | Bis(trifluoromethyl)benzidine (TFDB) | >95 | >300 | >500 | Highly soluble |

Note: The data presented is a compilation from various sources and may vary depending on the specific reaction conditions and characterization methods used.[1][2][5]

Logical Workflow for Polyimide Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of polyimides.

II. Fluorescent Probes and Bioactive Compounds

The electrophilic nature of the anhydride ring in this compound makes it a versatile starting material for the synthesis of N-substituted phthalimides, a class of compounds with interesting photophysical and biological properties.

A. Synthesis of N-Substituted Phthalimides

N-substituted phthalimides can be readily synthesized by the condensation of this compound with primary amines. This reaction is often carried out in a high-boiling polar solvent like acetic acid or dimethylformamide (DMF).

Experimental Protocol: Synthesis of N-Arylphthalimides

-

A mixture of this compound (1 equivalent) and an appropriate aromatic amine (1 equivalent) is heated in glacial acetic acid.

-

The reaction mixture is refluxed for several hours until the starting materials are consumed (monitored by TLC).

-

Upon cooling, the N-arylphthalimide product often precipitates from the solution and can be collected by filtration.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

B. Applications as Fluorescent Probes

While specific photophysical data for fluorescent probes directly derived from this compound is not extensively reported, the general phthalimide (B116566) scaffold is a known fluorophore. The emission properties can be tuned by the nature of the N-substituent. For instance, derivatives of the related 4-aminonaphthalic anhydride are used as fluorescent probes for detecting metal ions.[6][7] The electron-withdrawing fluorine atom in this compound is expected to influence the photophysical properties of its derivatives.

| Fluorophore Core | Substituent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Application |

| Naphthalimide | Thiophene Schiff base | 465 | 575 | - | Cu2+ sensing |

| Benzothiadiazole | Various N-substituents | ~400-450 | ~500-600 | - | Lipid droplet imaging |

Note: This table presents data for structurally related fluorescent probes to illustrate the potential of N-substituted imides. Specific data for 4-fluorophthalimide derivatives needs further investigation.[6][7][8]

III. Intermediate in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[9] The introduction of a fluorine atom can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[9]

A. Synthesis of Pharmaceutical Intermediates

One key application is in the preparation of fluorinated phthalimide derivatives that can be further elaborated into more complex bioactive molecules. For example, the reaction of this compound with aminobarbituric acids has been explored for the synthesis of compounds with potential antiangiogenic properties.

Experimental Protocol: Synthesis of 4-Fluorophthalamide (B3055579) [10]

-

Reactant Preparation: In a round-bottom flask, this compound (e.g., 10.0 g, 0.06 mol) and urea (B33335) (e.g., 8.0 g, 0.133 mol) are combined.[10]

-

Reaction: The mixture is heated with stirring to 130-135°C. The mixture will melt and froth as the reaction proceeds.[10]

-

Work-up: After frothing subsides and the mixture solidifies (approx. 15-20 minutes), the flask is cooled to room temperature.[10]

-